marycin
CAS No.: 111775-32-7
Cat. No.: VC0218527
Molecular Formula: C24H28N2O6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111775-32-7 |
---|---|
Molecular Formula | C24H28N2O6 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Synthesis
Synthetic Pathway
Marycin is synthesized through a well-defined chemical process involving condensation and reduction reactions. The preparation begins with hematoporphyrin dimethyl ester, which undergoes condensation in the presence of p-toluenesulfonic acid. The resulting intermediate product is subsequently reduced using lithium aluminum hydride to yield the final compound . This synthetic pathway produces a compound with high purity as confirmed by various analytical techniques.
Structural Characteristics
The chemical analysis of marycin reveals a distinct dimeric structure that differentiates it from other porphyrin derivatives. Nuclear magnetic resonance (NMR) and mass spectroscopy data indicate that marycin possesses an oxide bridge connecting the C2-chains of two porphyrin units. Additionally, the compound features hydroxyl groups in place of the carboxyl groups found in the parent hematoporphyrin molecule . This structural arrangement contributes significantly to the compound's unique physicochemical properties and biological activities.
Analytical Characterization
Chromatographic Analysis
Marycin has been subjected to rigorous chromatographic analysis to verify its purity and distinguish it from other porphyrin derivatives. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm the high purity of the synthesized compound . The chromatographic behavior of marycin differs significantly from other tested porphyrins, supporting its classification as a novel compound within this family .
Spectroscopic Evaluation
Spectroscopic methods have provided valuable insights into the structural features of marycin. The UV-visible absorbance spectrum of marycin differs distinctly from that of hematoporphyrin methylester, further confirming its unique molecular arrangement . These spectroscopic differences serve as important indicators of the structural modifications that contribute to marycin's biological activity profile.
Table 3.1: Comparative Spectroscopic Properties of Marycin and Related Compounds
Property | Marycin | Hematoporphyrin Methylester | Other Porphyrins |
---|---|---|---|
UV-visible spectrum | Distinctive pattern related to hematoporphyrin | Reference pattern | Varying patterns |
Fluorescence | Characteristic emission | Standard emission | Compound-dependent |
Metal complexation | Limited binding capacity | Forms metal complexes | Variable binding |
Cytotoxic Activity
Anti-tumor Properties
Marycin demonstrates significant cytotoxic activity against multiple human tumor cell lines. Studies have evaluated its effects on ZR-75 and MCF-7 (breast cancer), HT-29 and LOVO (colorectal cancer), and K-562 (leukemia) cell lines . The compound consistently decreases the growth index of these cancer cells, as measured by radiometric assay quantifying 14CO2 production, which serves as an indicator of cellular metabolic activity .
Dose-Response Relationship
The cytotoxic activity of marycin follows a clear dose-dependent pattern across all tested cell lines. The compound exhibits effectiveness at relatively low concentrations, although the specific sensitivity varies depending on the particular cancer cell type being examined . This variance in response suggests potential differences in cellular uptake, metabolism, or molecular targets across different cancer types.
Table 4.1: Cytotoxic Activity of Marycin Against Various Cell Lines
Cell Line | Cancer Type | Relative Sensitivity | Growth Index Reduction |
---|---|---|---|
ZR-75 | Breast | High | Dose-dependent |
MCF-7 | Breast | Moderate | Dose-dependent |
HT-29 | Colorectal | Moderate | Dose-dependent |
LOVO | Colorectal | Moderate | Dose-dependent |
K-562 | Leukemia | High | Dose-dependent |
MRC-9 | Normal lung | Low (minimal toxicity) | Minimal |
Selectivity for Cancer Cells
A particularly promising aspect of marycin's activity profile is its selectivity for cancer cells over normal cells. Studies report low toxicity against the MRC-9 human embryonic lung cell line, which represents non-cancerous tissue . This selective cytotoxicity suggests a favorable therapeutic window that could potentially minimize side effects if developed as an anticancer agent.
Light-Independent Activity
Unlike many other porphyrin derivatives that require photoactivation to exert their cytotoxic effects, marycin demonstrates activity without light activation . This light-independent cytotoxicity represents a significant advantage, as it would potentially allow the compound to affect tumor cells in deep tissues where light penetration is limited.
Comparison with Other Hematoporphyrin Derivatives
Structural Distinctions
Marycin differs structurally from other hematoporphyrin derivatives that have been investigated for tumor localization and photoradiation therapy. While standard hematoporphyrin derivative (HPD) consists of a complex mixture of porphyrins derived from hematoporphyrin , marycin appears to be a discrete, well-defined chemical entity with consistent properties .
Mechanism Differences
The cytotoxic mechanism of marycin likely differs from that of traditional hematoporphyrin derivatives. Conventional HPDs often rely on photosensitization, where the absorption of light energy leads to the generation of reactive oxygen species that damage cellular components . In contrast, marycin's light-independent activity suggests an alternative mechanism of action that remains to be fully elucidated .
Future Research Directions
Mechanistic Investigations
Further research is needed to definitively establish the molecular mechanisms underlying marycin's cytotoxic effects. Studies employing techniques such as fluorescence microscopy to track cellular localization, proteomic analysis to identify protein targets, and metabolomic approaches to assess metabolic perturbations would provide valuable mechanistic insights.
Structure-Activity Relationship Studies
The development of structural analogs of marycin could help identify the specific molecular features responsible for its biological activity. Such structure-activity relationship studies might lead to compounds with enhanced potency, improved selectivity, or optimized pharmacokinetic properties.
In Vivo Evaluation
While the in vitro cytotoxic properties of marycin are promising, its efficacy and safety in animal models of cancer remain to be established. Comprehensive in vivo studies would be essential to assess the compound's potential for clinical development, including evaluation of pharmacokinetics, biodistribution, antitumor efficacy, and toxicity profile.
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